molecular formula C10H9BrO3 B13598890 5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine

5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13598890
M. Wt: 257.08 g/mol
InChI Key: NBAGOQVOFUVIKE-UHFFFAOYSA-N
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Description

5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a bromine atom at the 5th position and an oxirane (epoxide) ring at the 7th position of the benzodioxine structure. Benzodioxines are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:

    Bromination: The starting material, 2,3-dihydrobenzo[b][1,4]dioxine, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

    Epoxidation: The brominated intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring at the 7th position.

Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols or amino alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine include:

    5-Bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine: This compound has a nitro group instead of an oxirane ring and exhibits different chemical reactivity and biological activity.

    7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde: This compound has a thieno ring fused to the benzodioxine structure and is used in different chemical applications.

    6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine: This compound has two bromine atoms and lacks the oxirane ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of a bromine atom and an oxirane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-7-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H9BrO3/c11-7-3-6(9-5-14-9)4-8-10(7)13-2-1-12-8/h3-4,9H,1-2,5H2

InChI Key

NBAGOQVOFUVIKE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C3CO3

Origin of Product

United States

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